

Comparative Analysis of 4-Bromo-7-Azaindole Compounds in Preclinical Testing

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Compound of Interest

Compound Name: 4-Bromo-7-azaindole

Cat. No.: B105606

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **4-Bromo-7-Azaindole** Derivatives as Kinase Inhibitors

The **4-bromo-7-azaindole** scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its unique chemical properties allow for the synthesis of a diverse range of derivatives with significant therapeutic potential. This guide provides a comparative overview of the in vitro and in vivo performance of notable **4-bromo-7-azaindole** compounds and related azaindole derivatives, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Look at Inhibitory Activity

The following tables summarize the quantitative data for various azaindole derivatives, with a focus on compounds derived from or structurally related to the **4-bromo-7-azaindole** core. This data facilitates a direct comparison of their potency and cellular activity against key cancer-related kinases.

Table 1: In Vitro Kinase Inhibition Profile of Azaindole Derivatives

Compound ID	Target Kinase(s)	IC ₅₀ / K _i (nM)	Assay Type	Reference
GSK1070916	Aurora B	K _i : 0.38 ± 0.29	Enzymatic Assay	[1]
Aurora C	K _i : 1.5 ± 0.4	Enzymatic Assay	[1]	
Aurora A	K _i : 490 ± 60	Enzymatic Assay	[1]	
Derivative 97	JAK2	IC ₅₀ : 1	Not Specified	[2]
JAK3	IC ₅₀ : 5	Not Specified	[2]	
N-nitrobenzenesulfonyl-4-azaindole 63	c-Met	IC ₅₀ : 20	Not Specified	[2]
N-nitrobenzenesulfonyl-4-azaindole 62	c-Met	IC ₅₀ : 70	Not Specified	[2]
7-azaindole derivative 47	ROCK	IC ₅₀ : 1	Not Specified	[3]
4-azaindole 5	PAK1	K _i < 10	Biochemical Assay	[4]

Note: GSK1070916 is a well-characterized inhibitor synthesized from a **4-bromo-7-azaindole** precursor.[2]

Table 2: In Vitro Cellular Activity of Azaindole Derivatives

Compound ID	Cell Line	EC ₅₀ / IC ₅₀ (nM)	Assay Type	Reference
GSK1070916	A549 (Lung Cancer)	EC ₅₀ : 7	Proliferation Assay	[1]
>100 cell lines	EC ₅₀ : <10	Proliferation Assay	[5]	
4-azaindole 5	Not Specified	2-fold improvement over indole 1	Cellular Potency Assay	[4]
7-azaindole derivative	NCI-H69 (Lung Cancer)	IC ₅₀ : 49	CellTiter-Glo	[6]
cis-[PtCl ₂ (3-bromo-7-azaindole) ₂]	A2780 (Ovarian)	IC ₅₀ : 3800	Not Specified	[7]
A2780R (Ovarian, Cisplatin-resistant)	IC ₅₀ : 3500	Not Specified	[7]	
HOS (Osteosarcoma)	IC ₅₀ : 4500	Not Specified	[7]	
MCF7 (Breast Cancer)	IC ₅₀ : 2700	Not Specified	[7]	
HeLa (Cervical Cancer)	IC ₅₀ : 9200	Not Specified	[7]	

In Vivo Efficacy in Xenograft Models

In vivo studies are critical for evaluating the therapeutic potential of drug candidates.

GSK1070916, a derivative of **4-bromo-7-azaindole**, has demonstrated significant antitumor activity in various human tumor xenograft models.

Table 3: In Vivo Antitumor Activity of GSK1070916

Xenograft Model	Tumor Type	Dosing Regimen	Outcome	Reference
A549	Lung	25, 50, or 100 mg/kg, i.p., qd x 5, 2 days off, for 2-3 cycles	Complete or partial regression	[1]
HCT116	Colon	25, 50, or 100 mg/kg, i.p., qd x 5, 2 days off, for 2-3 cycles	Complete or partial regression	[1]
HL-60	Leukemia	i.p. administration	Tumor regression	[1]
K562	Leukemia	25, 50, or 100 mg/kg, i.p., qd x 5, 2 days off, for 2-3 cycles	Complete or partial regression	[1]
Colo205	Colon	i.p. administration	Inhibition of histone H3 phosphorylation	[1]
H460	Lung	25, 50, or 100 mg/kg, i.p., qd x 5, 2 days off, for 2-3 cycles	Stable disease	[1]
MCF-7	Breast	25, 50, or 100 mg/kg, i.p., qd x 5, 2 days off, for 2-3 cycles	Stable disease	[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are outlines for key in vitro assays used to characterize **4-bromo-7-azaindole** compounds.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding affinity of a compound to a kinase.

Principle: The assay relies on the binding of a fluorescently labeled tracer to the kinase. An inhibitor compound competes with the tracer for binding to the kinase's ATP pocket, leading to a decrease in the FRET signal.

Protocol Outline:

- Reagent Preparation:
 - Prepare a 4X solution of the test compound (e.g., a **4-bromo-7-azaindole** derivative) in the appropriate assay buffer.
 - Prepare a 2X mixture of the target kinase and a europium-labeled anti-tag antibody in the assay buffer.
 - Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.
- Assay Procedure (384-well plate format):
 - Add 4 µL of the 4X test compound solution to the designated wells.
 - Add 8 µL of the 2X kinase/antibody mixture to all wells.
 - Add 4 µL of the 4X tracer solution to all wells.
 - Incubate the plate at room temperature for 1 hour, protected from light.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
 - Calculate the emission ratio (acceptor/donor).

- Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

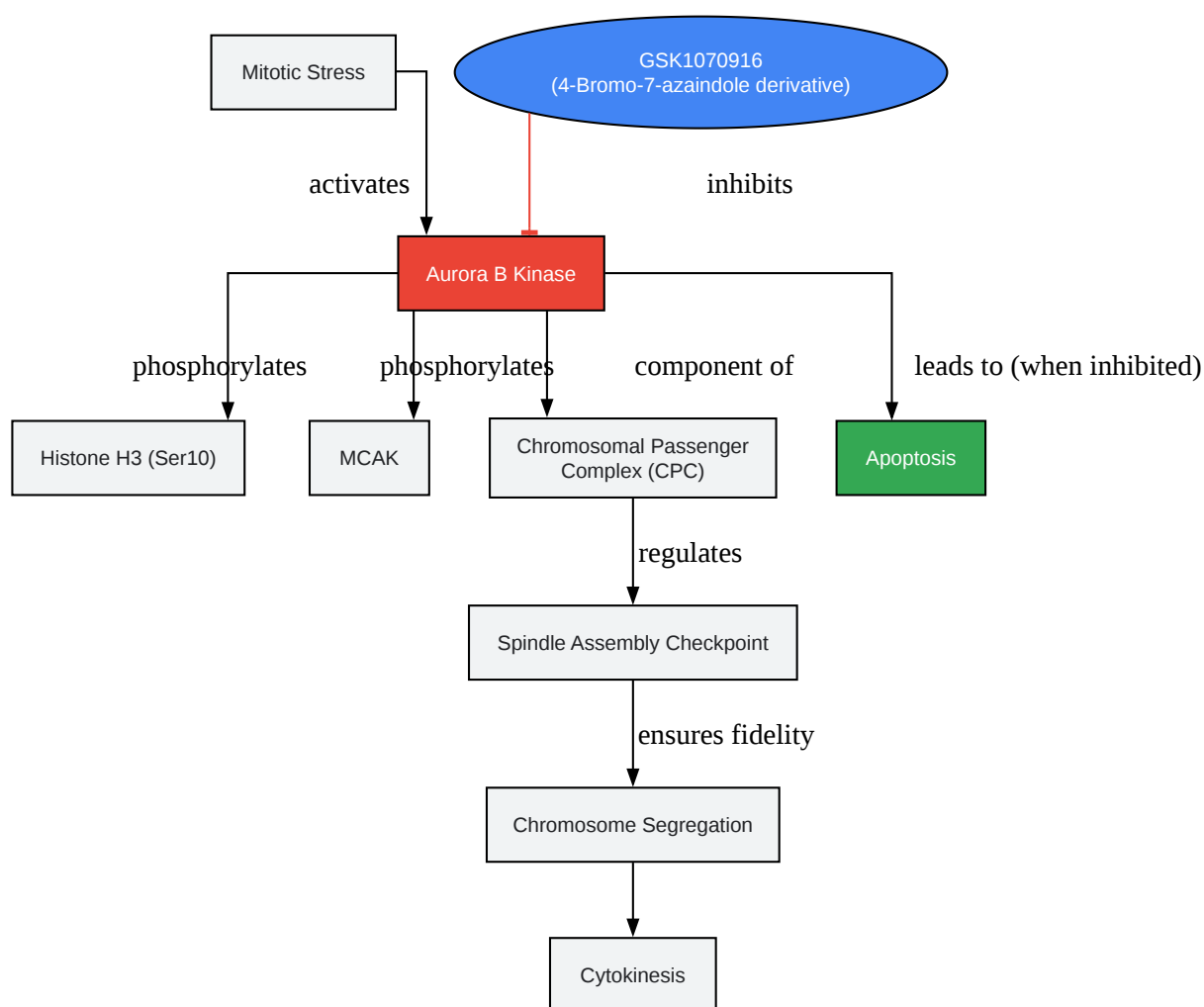
Protocol Outline:

- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Incubation:
 - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization:
 - Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Data Acquisition and Analysis:
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the compound concentration to determine the IC₅₀ value.

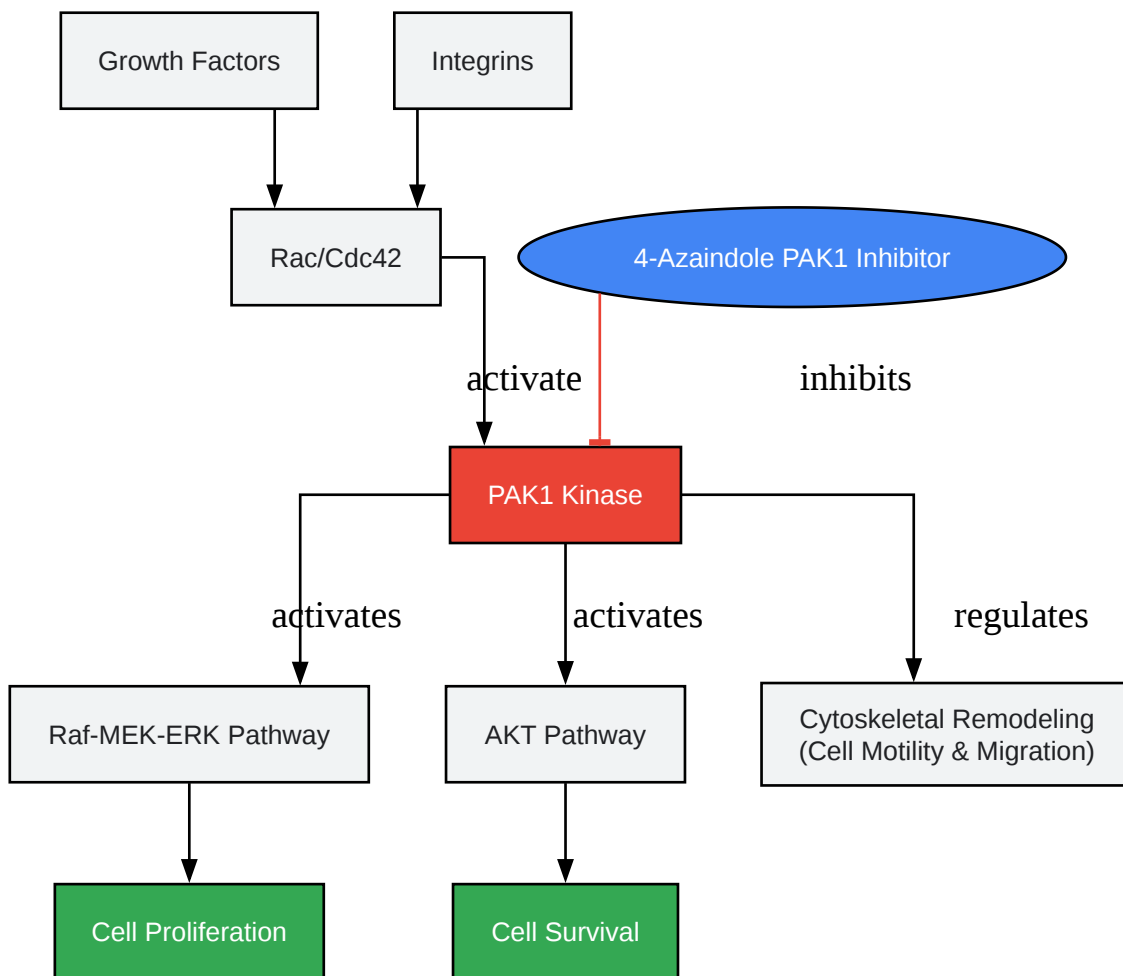
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by **4-bromo-7-azaindole** derivatives and a general workflow for their evaluation.

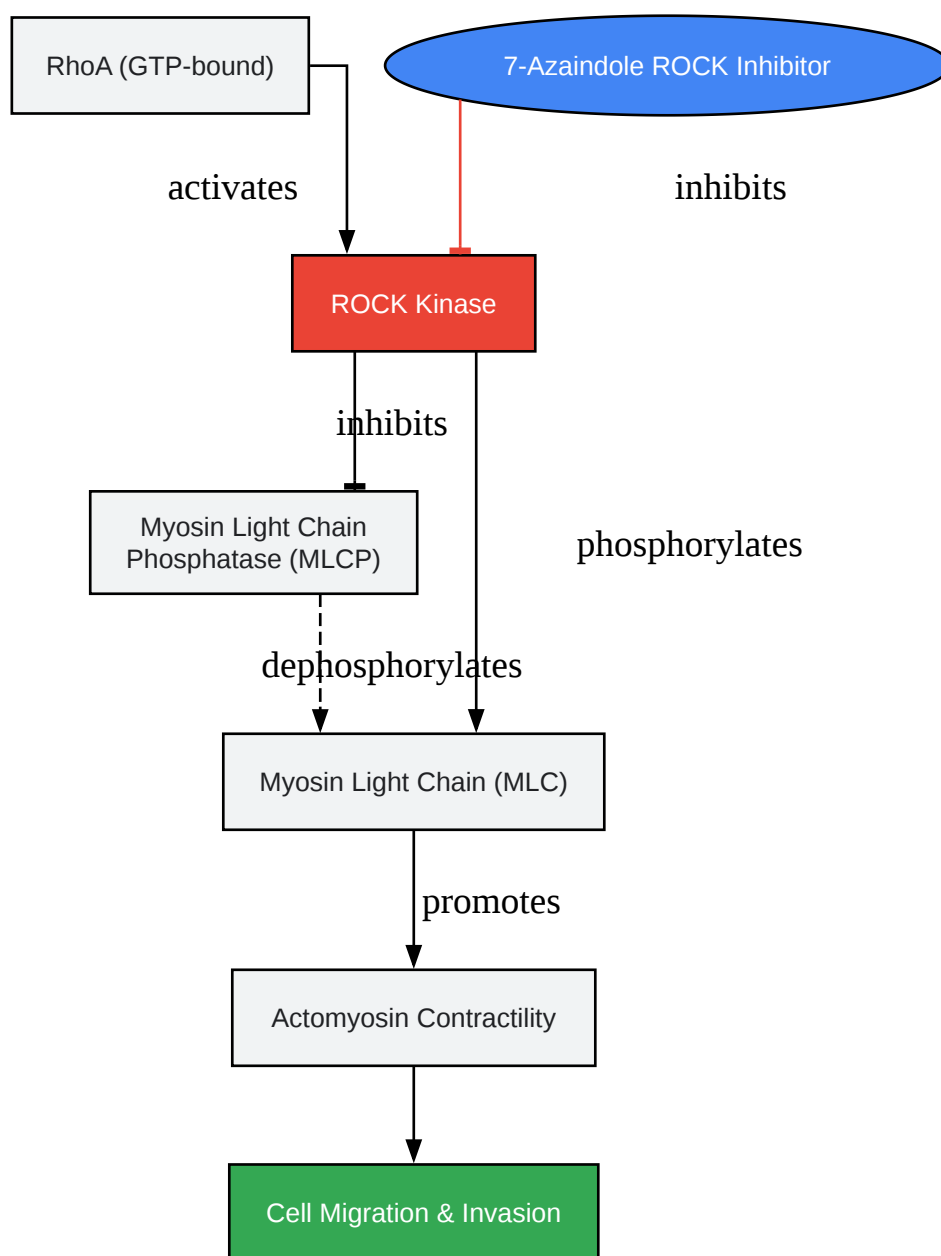


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Aurora B Kinase Signaling Pathway and Inhibition.

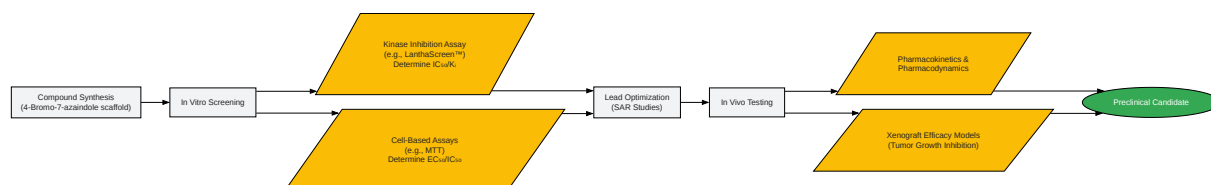
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PAK1 Signaling Pathway and Inhibition.



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ROCK Signaling Pathway and Inhibition.



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General Experimental Workflow for Inhibitor Evaluation.

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